Ácido 5-(metoximetil)isoxazol-4-carboxílico

Descripción general

Descripción

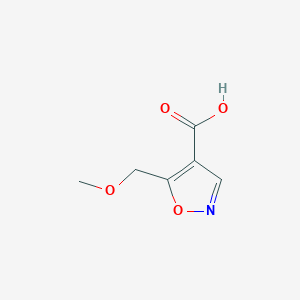

5-(Methoxymethyl)isoxazole-4-carboxylic acid is an organic compound with the molecular formula C6H7NO4. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.

Aplicaciones Científicas De Investigación

5-(Methoxymethyl)isoxazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

Materials Science: The compound is utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.

Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

Mode of Action

Isoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Isoxazole derivatives have been reported to influence various biochemical pathways, but the exact pathways and downstream effects of this specific compound require further investigation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)isoxazole-4-carboxylic acid typically involves the reaction of 4-methylisoxazole with methanol under acidic conditions. The process can be summarized as follows :

Starting Material: 4-methylisoxazole

Reagent: Methanol

Conditions: Acidic medium

The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-(Methoxymethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions can occur at the methoxymethyl group or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Methylisoxazole-4-carboxylic acid

- 5-Phenylisoxazole-4-carboxylic acid

- 5-Amino-3-methylisoxazole-4-carboxylic acid

Uniqueness

5-(Methoxymethyl)isoxazole-4-carboxylic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug design and other applications .

Actividad Biológica

5-(Methoxymethyl)isoxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-(Methoxymethyl)isoxazole-4-carboxylic acid can be described as follows:

- Chemical Formula : CHNO

- CAS Number : 134541-08-5

This compound features an isoxazole ring, which is known for its ability to interact with various biological targets, making it a subject of significant research interest.

The biological activity of 5-(Methoxymethyl)isoxazole-4-carboxylic acid is mediated through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to reduced proliferation of cancer cells. For instance, studies have indicated that derivatives of isoxazole compounds can exhibit inhibitory effects on cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

- Antimicrobial Activity : Some derivatives in the isoxazole family have demonstrated antimicrobial properties, suggesting that 5-(Methoxymethyl)isoxazole-4-carboxylic acid may also possess similar activities. Research indicates that modifications to the isoxazole moiety can enhance these properties .

- Immunomodulatory Effects : The compound has shown potential in modulating immune responses, both enhancing and suppressing activity depending on the structural variations and specific derivatives tested .

Anticancer Activity

A study evaluated the anticancer potential of various isoxazole derivatives, including 5-(Methoxymethyl)isoxazole-4-carboxylic acid. The results indicated significant cytotoxicity against several cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5-(Methoxymethyl)isoxazole-4-carboxylic acid | Huh7 (liver cancer) | 4.7 |

| - | MCF7 (breast cancer) | 3.8 |

| - | HCT116 (colon cancer) | 8.5 |

These findings highlight the selective cytotoxicity of this compound towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent .

Immunosuppressive Properties

Research has shown that certain isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting immunosuppressive effects. For example:

This immunosuppressive activity could be beneficial in conditions requiring modulation of immune responses, such as autoimmune diseases.

Case Studies and Research Findings

- Cytotoxicity Studies : A series of indole-isoxazole hybrids were synthesized and tested against various cancer cell lines, revealing that some compounds had IC values significantly lower than conventional chemotherapeutics like doxorubicin, indicating a promising avenue for further development .

- In Vivo Studies : Additional studies have demonstrated that certain derivatives exhibit anti-inflammatory properties in mouse models without apparent toxicity, supporting their potential use in therapeutic applications targeting inflammation-related conditions .

- Peptide Synthesis : The incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into peptide chains has been explored, indicating its versatility and potential for developing novel bioactive peptides .

Propiedades

IUPAC Name |

5-(methoxymethyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-10-3-5-4(6(8)9)2-7-11-5/h2H,3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYAVCXPZKRQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564029 | |

| Record name | 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134541-08-5 | |

| Record name | 5-(Methoxymethyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.